molecular formula C9H12N2 B024567 1-methyl-2,3-dihydro-1H-indol-6-amine CAS No. 103796-62-9

1-methyl-2,3-dihydro-1H-indol-6-amine

Cat. No. B024567
M. Wt: 148.2 g/mol
InChI Key: ZWXDYSNVJMNJQS-UHFFFAOYSA-N
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Patent
US05696110

Procedure details

1-Methyl-6-nitroindoline (0.9 g) was hydrogenated at 40 psi in methanol (100 ml) containing 10% palladium on carbon (0.9 g). The reaction mixture was filtered then evaporated and the residue was purified by column chromatography on silica using hexane→50% ethyl acetate/hexane to afford the title compound (0.62 g).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0.9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-])=O)[CH:9]=2)[CH2:4][CH2:3]1>CO.[Pd]>[NH2:11][C:8]1[CH:9]=[C:10]2[C:5]([CH2:4][CH2:3][N:2]2[CH3:1])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
CN1CCC2=CC=C(C=C12)[N+](=O)[O-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.9 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
then evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C2CCN(C2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.